3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
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Overview
Description
3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a nitrophenyl group attached to a pyrrolo[1,2-C][1,2,3]triazole ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can be achieved through several synthetic routesThis reaction typically uses 2-nitrophenyl azide and an alkyne precursor under mild conditions to form the triazole ring . Another method involves the use of intramolecular Huisgen cycloaddition, where a nitrophenyl-substituted alkyne undergoes cyclization with an azide group to form the desired triazole .
The reaction conditions typically involve the use of copper(I) catalysts, such as copper sulfate or copper(I) iodide, in the presence of a reducing agent like sodium ascorbate .
Chemical Reactions Analysis
3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions include amino derivatives, substituted triazoles, and other functionalized triazoles .
Scientific Research Applications
3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can form hydrogen bonds and other interactions with biological molecules, allowing it to modulate their activity . For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The nitrophenyl group can also participate in various interactions, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can be compared to other similar compounds, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole: This compound has a similar triazole ring but with a different substitution pattern.
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring.
Other Nitrophenyl-Substituted Triazoles: Compounds with different substituents on the triazole ring can have varying degrees of bioactivity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10N4O2 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)9-5-2-1-4-8(9)11-10-6-3-7-14(10)13-12-11/h1-2,4-5H,3,6-7H2 |
InChI Key |
SHOXBMXIOUJEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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